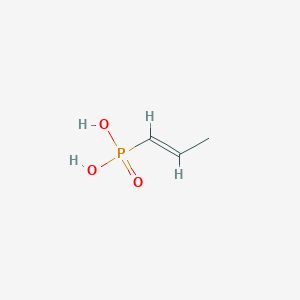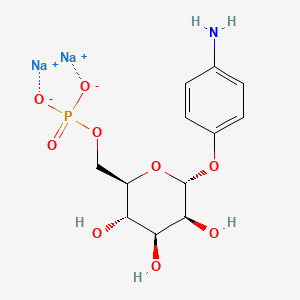
6-Bromo-2-phenyl-1,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenyl-1,4-dihydroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound enhances its chemical reactivity and potential for various applications .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinazoline typically involves the reaction of 2-aminobenzophenone with bromine in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
6-Bromo-2-phenyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkylating agents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-phenyl-1,4-dihydroquinazoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl group in the compound’s structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-phenyl-1,4-dihydroquinazoline can be compared with other similar compounds, such as:
2-Phenylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-phenyl-1,4-dihydroquinazoline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Bromo-2-methyl-1,4-dihydroquinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H11BrN2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
6-bromo-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C14H11BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
LGJLWHXXCJBPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)NC(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


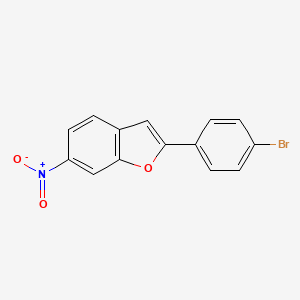
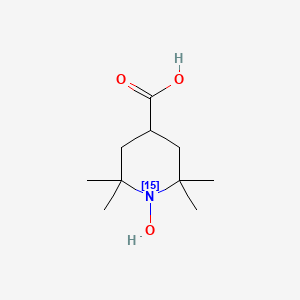
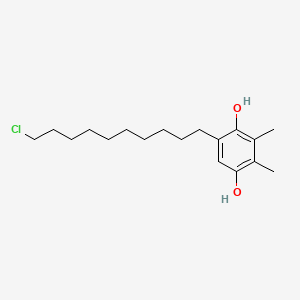

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
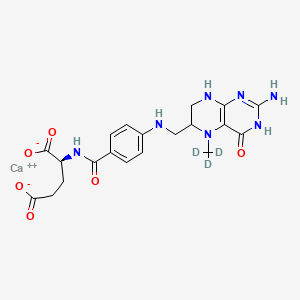
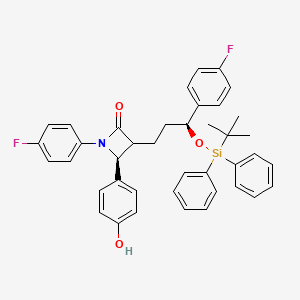

![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

